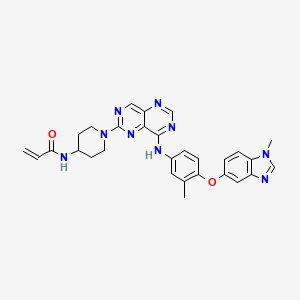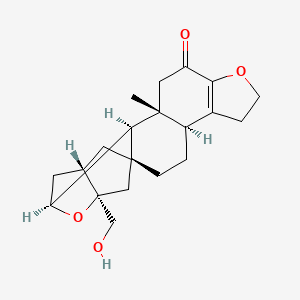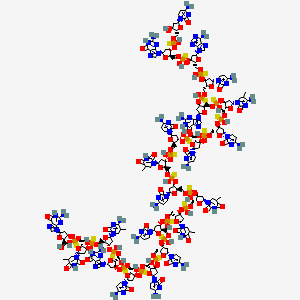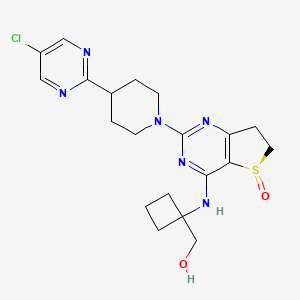![molecular formula C35H36N8O2 B10856294 (E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YL5084 is a synthetic organic compound known for its role as a covalent inhibitor of c-Jun N-terminal protein kinase 2 and 3. It is particularly selective for c-Jun N-terminal protein kinase 2 over c-Jun N-terminal protein kinase 1, forming a covalent bond with cysteine 116 of c-Jun N-terminal protein kinase 2 . This compound has shown significant potential in scientific research, especially in the study of multiple myeloma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YL5084 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrrolidine ring and the introduction of a phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of YL5084 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
YL5084 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: YL5084 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but typically involve the use of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
YL5084 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the activity of c-Jun N-terminal protein kinase 2 and 3.
Biology: The compound is used to investigate the role of c-Jun N-terminal protein kinase in cellular processes such as apoptosis and cell proliferation.
Industry: The compound can be used in the development of new therapeutic agents targeting c-Jun N-terminal protein kinase pathways.
Mecanismo De Acción
YL5084 exerts its effects by forming a covalent bond with cysteine 116 of c-Jun N-terminal protein kinase 2. This interaction inhibits the kinase activity of c-Jun N-terminal protein kinase 2, leading to the modulation of downstream signaling pathways involved in cell survival and apoptosis . The compound also exhibits c-Jun N-terminal protein kinase 2-independent antiproliferative effects, suggesting additional molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- YL5130
- YL5198
- YL5199
Comparison
YL5084 is unique in its selectivity for c-Jun N-terminal protein kinase 2 over c-Jun N-terminal protein kinase 1, which is not observed in similar compounds like YL5130, YL5198, and YL5199 . This selectivity makes YL5084 a valuable tool for studying the specific roles of c-Jun N-terminal protein kinase 2 in various biological processes.
Propiedades
Fórmula molecular |
C35H36N8O2 |
|---|---|
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide |
InChI |
InChI=1S/C35H36N8O2/c1-24-22-42(34(45)26-14-16-27(17-15-26)37-31(44)13-9-20-41(2)3)23-29(24)39-35-36-19-18-28(38-35)32-30-12-7-8-21-43(30)40-33(32)25-10-5-4-6-11-25/h4-19,21,24,29H,20,22-23H2,1-3H3,(H,37,44)(H,36,38,39)/b13-9+/t24-,29+/m0/s1 |
Clave InChI |
FVONQZQMUHLATI-PIAHHGHBSA-N |
SMILES isomérico |
C[C@H]1CN(C[C@H]1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)/C=C/CN(C)C |
SMILES canónico |
CC1CN(CC1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)C=CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)

![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)


![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)

![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
